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Compound of Interest

Compound Name: Berkeleyamide C

Cat. No.: B15601424 Get Quote

A Note on Berkeleyamide C: Extensive literature searches did not yield specific information on

the total synthesis of a compound named "Berkeleyamide C." However, there is a wealth of

information regarding the total synthesis of Berkeleyamide A, a structurally related and

biologically significant natural product. It is highly probable that the query for "Berkeleyamide
C" was intended to be for "Berkeleyamide A." This document provides a detailed overview of

the successful total syntheses of Berkeleyamide A for researchers, scientists, and drug

development professionals.

Introduction
Berkeleyamide A is a fungal metabolite isolated from Penicillium rubrum that has garnered

significant interest due to its inhibitory activity against caspase-1 and matrix metalloproteinase-

3 (MMP-3).[1] These enzymes are implicated in inflammatory diseases, making Berkeleyamide

A a promising lead compound for drug discovery. The structural complexity and important

biological activity of Berkeleyamide A have prompted the development of several total

syntheses. This document details two prominent and successful strategies for the total

synthesis of (-)-Berkeleyamide A: a diastereoselective nitrile oxide cycloaddition approach and

an asymmetric Evans' syn-aldol reaction strategy.

Diastereoselective Nitrile Oxide Cycloaddition
Approach
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This synthetic route, developed by Brimble and co-workers, established the absolute

stereochemistry of (-)-Berkeleyamide A.[2][3] The key step in this synthesis is a

diastereoselective [3+2] cycloaddition between a chiral alkene and a nitrile oxide.[2][3]
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Caption: Retrosynthesis of (-)-Berkeleyamide A via Nitrile Oxide Cycloaddition.

Key Experimental Protocols
1. Synthesis of the Chiral Alkene: The chiral alkene is prepared from L-leucine, a readily

available chiral starting material. The synthesis involves standard peptide coupling and

olefination reactions.

2. Diastereoselective [3+2] Nitrile Oxide Cycloaddition: The crucial cycloaddition reaction

involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts with

the chiral alkene.
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Reaction: To a solution of the chiral alkene and the iminoyl chloride (nitrile oxide precursor) in

an appropriate solvent at -45 °C, a base such as triethylamine is slowly added.

Work-up and Purification: The reaction mixture is quenched, and the crude product is purified

by column chromatography to yield a mixture of diastereomeric isoxazolines.

Epimerization: Undesired diastereomers can be epimerized using a base like DBU in boiling

benzene to increase the yield of the desired diastereomer.[3]

3. Reductive Cleavage of the Isoxazoline: The N-O bond of the isoxazoline ring is cleaved to

unmask the β-hydroxy ketone functionality. This is a critical step to reveal the core structure of

Berkeleyamide A.

Quantitative Data
Step

Reagents and
Conditions

Yield
Diastereomeri
c Ratio (a:b:c)

Reference

[3+2] Nitrile

Oxide

Cycloaddition

Chiral alkene,

iminoyl chloride,

Et3N, -45 °C

53% 2.1:1:1 [3]

Epimerization of

undesired

diastereomers

DBU, benzene,

reflux
- 3:1 (a:b) [3]

Asymmetric Evans' syn-Aldol Reaction Approach
An alternative and highly efficient synthesis of (-)-Berkeleyamide A was achieved utilizing an

Evans' syn-aldol reaction as the key carbon-carbon bond-forming step.[1][4] This method

provides excellent stereocontrol and a higher overall yield.
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Caption: Retrosynthesis of (-)-Berkeleyamide A via Evans' Aldol Reaction.

Key Experimental Protocols
1. Evans' syn-Aldol Reaction: This key step establishes the stereochemistry at C10 and C11.

Reaction: The N-acyl-(4R)-benzyl oxazolidin-2-one is treated with a boron triflate and a

tertiary amine base to form the boron enolate. This is then reacted with the chiral aldehyde

derived from N-Boc-L-leucinal at low temperature.

Work-up and Purification: The reaction is quenched, and the product is purified by

chromatography to yield the syn-aldol adduct with high diastereoselectivity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15601424?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Transfer Hydrogenation and Lactamization: This one-pot reaction involves the reduction of

an azide and subsequent cyclization to form the lactam ring, along with the removal of the

chiral auxiliary.

Reaction: The aldol adduct is subjected to transfer hydrogenation using a palladium catalyst

(5% Pd/C).[1] This simultaneously reduces the azide and effects the removal of the chiral

auxiliary, which can be recovered.[1]

Yield: This efficient step proceeds in high yield (85%).[1]

3. Final Deprotection: The synthesis is completed by the removal of the ketal protecting group.

Reaction: The protected lactam is treated with Pd(CH3CN)2Cl2 in moist acetone to afford (-)-

Berkeleyamide A.[1]

Yield: This final step is also high-yielding (77%).[1]

Quantitative Data
Step

Reagents and
Conditions

Yield Reference

Evans' syn-Aldol

Reaction

N-acyl-(4R)-benzyl

oxazolidin-2-one,

Bu2BOTf, Et3N

- [1]

Transfer

Hydrogenation/Lacta

mization

5% Pd/C, H2 (balloon) 85% [1]

Ketal Deprotection
Pd(CH3CN)2Cl2,

moist acetone
77% [1]

Overall Yield
(From N-Boc-L-

leucinal)
18% [1]

Conclusion
The total synthesis of (-)-Berkeleyamide A has been successfully achieved through multiple

synthetic strategies. The diastereoselective nitrile oxide cycloaddition approach was
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instrumental in determining the absolute configuration of the natural product. The Evans' syn-

aldol reaction approach provides a more efficient and scalable route, with a higher overall yield.

These synthetic routes offer valuable insights for the synthesis of Berkeleyamide A analogs for

further structure-activity relationship studies, which could lead to the development of new

therapeutic agents for inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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